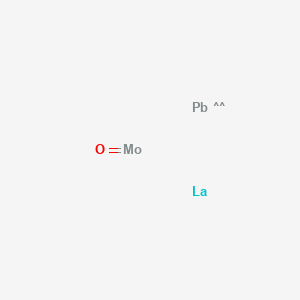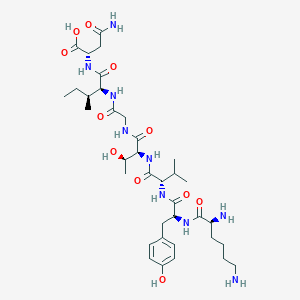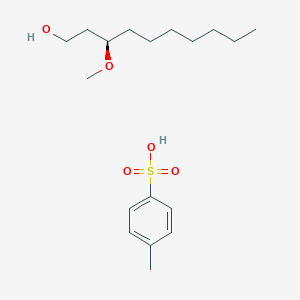
Pubchem_71353204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71353204 is a chemical compound listed in the PubChem database, which is a public repository for chemical substances, their structures, and their biological activities. This compound is known for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
The preparation of Pubchem_71353204 involves several synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane. Another method involves the reduction of tributyltin chloride with lithium aluminium hydride . These methods yield a distillable liquid that is mildly sensitive to air.
Analyse Chemischer Reaktionen
Pubchem_71353204 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: As mentioned earlier, it can be synthesized through reduction reactions.
Substitution: It can undergo substitution reactions where certain groups in the molecule are replaced by other groups.
Common reagents used in these reactions include polymethylhydrosiloxane and lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pubchem_71353204 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: It has applications in biological assays and studies involving radical chain mechanisms.
Medicine: Its properties are explored in medicinal chemistry for potential therapeutic uses.
Industry: It is used in various industrial processes due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Pubchem_71353204 involves its role as a hydrogen donor in radical chain mechanisms. It interacts with organic halides and related groups to convert them into corresponding hydrocarbons. This process occurs via a radical chain mechanism involving the radical Bu3Sn•, which abstracts a hydrogen atom from another equivalent of the compound, propagating the chain .
Vergleich Mit ähnlichen Verbindungen
Pubchem_71353204 can be compared with other similar compounds such as tributyltin hydride and trimethylsilyl. These compounds share some common properties but differ in their specific applications and reactivity. For instance, tributyltin hydride is also used as a hydrogen donor in organic synthesis but has different reactivity and stability profiles .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields Its unique properties and reactivity make it a valuable reagent in organic synthesis, biological studies, and industrial processes
Eigenschaften
CAS-Nummer |
184647-16-3 |
|---|---|
Molekularformel |
LaMoOPb |
Molekulargewicht |
458 g/mol |
InChI |
InChI=1S/La.Mo.O.Pb |
InChI-Schlüssel |
FHCBUZWWNDTBAK-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mo].[La].[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)

![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)



![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)





